molecular formula C10H13FO2 B12286719 4-(4-Fluorophenoxy)-1-butanol

4-(4-Fluorophenoxy)-1-butanol

Cat. No.: B12286719
M. Wt: 184.21 g/mol
InChI Key: GPLYPYLIOAPBRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenoxy)-1-butanol is an organic compound characterized by the presence of a fluorophenoxy group attached to a butanol chain

Properties

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

IUPAC Name

4-(4-fluorophenoxy)butan-1-ol

InChI

InChI=1S/C10H13FO2/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6,12H,1-2,7-8H2

InChI Key

GPLYPYLIOAPBRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCO)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-(4-Fluorophenoxy)-1-butanol typically involves the reaction of 4-fluorophenol with 1-bromobutane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-fluorophenol attacks the carbon atom of 1-bromobutane, displacing the bromine atom and forming the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the deprotonation of the hydroxyl group .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

4-(4-Fluorophenoxy)-1-butanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:

Scientific Research Applications

4-(4-Fluorophenoxy)-1-butanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenoxy)-1-butanol involves its interaction with specific molecular targets and pathways within biological systems. The fluorophenoxy group can enhance the compound’s ability to interact with hydrophobic regions of proteins and membranes, potentially leading to changes in their structure and function. This interaction can result in various biological effects, including modulation of enzyme activity, alteration of cell signaling pathways, and changes in membrane permeability .

Comparison with Similar Compounds

4-(4-Fluorophenoxy)-1-butanol can be compared with other similar compounds, such as:

The uniqueness of 4-(4-Fluorophenoxy)-1-butanol lies in its combination of the fluorophenoxy group with a butanol chain, providing a balance of hydrophobic and hydrophilic properties that can be exploited in various scientific and industrial applications.

Biological Activity

4-(4-Fluorophenoxy)-1-butanol is an organic compound with significant potential in various biological applications, particularly in drug development and therapeutic interventions. Its unique structural characteristics, including a hydrophilic hydroxyl group and a hydrophobic fluorophenoxy moiety, enhance its interaction with biological systems, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C10H13FO2
  • Molecular Weight : 184.21 g/mol
  • IUPAC Name : 4-(4-fluorophenoxy)butan-1-ol
  • InChI Key : GPLYPYLIOAPBRK-UHFFFAOYSA-N

The compound's dual nature allows it to engage effectively with both hydrophilic and hydrophobic environments within biological systems, facilitating its role in modulating various biochemical pathways.

The biological activity of 4-(4-Fluorophenoxy)-1-butanol is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can lead to:

  • Modulation of Enzyme Activities : The fluorinated moiety enhances binding affinity to target proteins, potentially altering their activity and influencing metabolic pathways.
  • Cell Signaling Pathway Alteration : By engaging with cellular membranes and proteins, the compound may affect signal transduction processes critical for cellular function.
  • Membrane Permeability Changes : Its unique structure may influence the permeability of cellular membranes, impacting the uptake and efficacy of other therapeutic agents.

Biological Activity Studies

Research has highlighted several key findings regarding the biological activity of 4-(4-Fluorophenoxy)-1-butanol:

  • Enzyme Interaction Studies : Investigations into its effects on various enzymes have shown that it can act as an inhibitor or modulator, depending on the target enzyme's nature.
  • Cellular Assays : In vitro studies demonstrate that the compound can alter cellular behaviors, such as proliferation and apoptosis, suggesting potential applications in cancer therapy.
  • Animal Models : Preliminary studies in animal models indicate that 4-(4-Fluorophenoxy)-1-butanol may possess anti-inflammatory properties, warranting further investigation into its therapeutic potential.

Comparative Analysis with Similar Compounds

The following table compares 4-(4-Fluorophenoxy)-1-butanol with structurally similar compounds to highlight its unique features:

Compound NameStructural FeaturesKey Differences
4-(4-Fluorophenoxy)benzaldehydeContains a fluorophenoxy group with an aldehydeAldehyde functional group alters reactivity
4-FluorophenolSimpler structure with only a hydroxyl groupLacks butanol chain; different chemical properties
4-(4-Fluorophenoxy)butanoic acidOxidized form of the compoundContains carboxylic acid group; distinct applications

Case Study 1: Drug Development

In a study focused on developing novel anti-cancer agents, researchers synthesized derivatives of 4-(4-Fluorophenoxy)-1-butanol. The derivatives were screened for their ability to inhibit tumor growth in vitro. Results indicated that certain modifications enhanced cytotoxicity against specific cancer cell lines, establishing a foundation for further drug development.

Case Study 2: Anti-inflammatory Research

Another study investigated the anti-inflammatory effects of 4-(4-Fluorophenoxy)-1-butanol in a murine model of inflammation. The compound demonstrated significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.